Linoleic Acid

Description

Contextualization within Fatty Acid Biochemistry

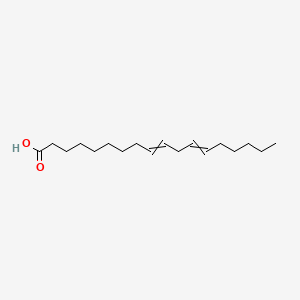

9,12-Octadecadienoic acid is an 18-carbon chain polyunsaturated fatty acid with two cis double bonds at the 9th and 12th carbon positions. wikipedia.orgquora.comnih.gov It belongs to the omega-6 group of fatty acids, which means the first double bond is located six carbons from the methyl end of the fatty acid chain. nih.gov

In the body, linoleic acid serves several critical functions. It is a key structural component of cell membranes and a precursor for the synthesis of other bioactive lipid mediators. oregonstate.edu The metabolism of this compound is a crucial pathway, beginning with its conversion to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. news-medical.net GLA is then converted to dihomo-gamma-linolenic acid (DGLA), which can be further metabolized to arachidonic acid (AA). news-medical.netnih.gov Arachidonic acid is a precursor to eicosanoids, such as prostaglandins (B1171923) and thromboxanes, which are hormone-like lipids involved in processes like blood clotting and inflammation. news-medical.net

This compound and another essential fatty acid, alpha-linolenic acid (ALA), an omega-3 fatty acid, compete for the same metabolic enzymes. oregonstate.edu The balance between omega-6 and omega-3 fatty acids in the diet is important, as a higher ratio of omega-6 to omega-3 can promote processes like platelet aggregation and vasoconstriction. nih.gov

Isomeric Forms and Stereochemistry in Research Contexts

9,12-Octadecadienoic acid exists in various isomeric forms, which are molecules that have the same chemical formula but different arrangements of atoms. These isomers can be positional, where the double bonds are in different locations, or geometric (cis/trans), where the arrangement of atoms around the double bonds differs.

The most common form is cis-9,cis-12-octadecadienoic acid. nist.gov However, other isomers exist, such as:

Conjugated Linoleic Acids (CLAs): This is a family of isomers where the double bonds are conjugated, meaning they are separated by only one single bond. wikipedia.orgostrovit.com This is different from the typical arrangement in polyunsaturated fatty acids where double bonds are separated by two single bonds. wikipedia.org Rumenic acid (cis-9, trans-11-CLA) is the most abundant CLA found in nature, particularly in the meat and dairy products from ruminant animals. wikipedia.orgatamanchemicals.com It is produced by the biohydrogenation of polyunsaturated fatty acids by bacteria in the rumen. atamanchemicals.com

Trans Isomers: Isomers with trans double bonds, such as 9(E),12(Z)-octadecadienoic acid, are also found. caymanchem.com This particular isomer contains a trans double bond at the C9 position and has been identified in bovine milk fat and partially hydrogenated vegetable oils. caymanchem.com

The stereochemistry of these isomers is crucial as it determines their biological activity. For instance, the specific arrangement of double bonds in different CLA isomers leads to distinct health effects. wikipedia.org Research has also delved into the stereochemical aspects of the conversion of this compound into its hydroxylated derivatives, such as 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid. gsartor.org

| Compound Name | Systematic Name | Formula | Molar Mass (g/mol) | Key Feature |

|---|---|---|---|---|

| This compound | (9Z,12Z)-octadeca-9,12-dienoic acid | C18H32O2 | 280.45 | Essential omega-6 fatty acid with two cis double bonds. nih.govnist.gov |

| Rumenic Acid | (9Z,11E)-octadeca-9,11-dienoic acid | C18H32O2 | 280.45 | A conjugated this compound (CLA) with one cis and one trans double bond. iarc.frwikidata.org |

| 9(E),12(Z)-Octadecadienoic Acid | (9E,12Z)-octadeca-9,12-dienoic acid | C18H32O2 | 280.5 | An isomer with a trans double bond at the C9 position. caymanchem.com |

Historical Perspectives in Academic Discovery and Investigation

The understanding of fatty acids has evolved significantly over time. Initially, dietary fat was primarily recognized for its role as an energy source and a carrier for fat-soluble vitamins. nih.gov The concept that some fatty acids are essential nutrients was a groundbreaking discovery.

In 1929, George and Mildred Burr conducted seminal research showing that rats fed a fat-free diet developed a deficiency disease. nih.gov They demonstrated that this condition could be prevented by including this compound in the diet, leading to its classification as an essential fatty acid. nih.gov Their work challenged the prevailing view that the body could synthesize all the fatty acids it needed from carbohydrates. nih.gov

Following this, the Burrs also showed that alpha-linolenic acid is another essential fatty acid. nih.gov The term "linolenic acid" was first used by the Austrian chemist Karl Hazura in 1887. wikipedia.org However, pure α-linolenic acid was not isolated until 1909 by researchers working independently. wikipedia.org

Further research continued to unravel the complex roles of these fatty acids. In 1950, it was discovered that this compound is a precursor to arachidonic acid. gerli.com The investigation into the various isomers of this compound, particularly the conjugated linoleic acids (CLAs), gained momentum in the latter half of the 20th century. The anticarcinogenic properties of CLAs were first reported in the 1980s, sparking significant interest in their potential health benefits. news-medical.net

| Year | Discovery | Researcher(s) |

|---|---|---|

| 1887 | Linolenic acid was discovered and named. | Karl Hazura wikipedia.org |

| 1909 | α-Linolenic acid was first isolated in pure form. | Ernst Erdmann, F. Bedford, and Adolf Rollett (independently) wikipedia.org |

| 1929 | Demonstrated that this compound is an essential fatty acid. | George and Mildred Burr nih.gov |

| 1950 | Showed that this compound is a precursor to arachidonic acid. | Widmer and Holman gerli.com |

| 1985 | Reported the inhibitory effects of CLAs on mouse epidermal neoplasia. | Research that sparked interest in CLA health benefits. news-medical.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | linoleic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Linoleic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7049-66-3, 30175-49-6, 67922-65-0 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30175-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67922-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025505 | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil, Colorless to straw-colored liquid | |

CAS No. |

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilinoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linolelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14C-Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080969375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | linoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linoleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,12-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, grape | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KJL21T0QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

23 °F (NTP, 1992), -6.9 °C, -8.5 °C | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 9,12 Octadecadienoic Acid

Precursor Pathways and Substrates

The biosynthesis of various biologically active lipid mediators originates from precursor fatty acids, with 9,12-octadecadienoic acid, commonly known as linoleic acid, playing a central role.

This compound as a Primary Precursor

This compound (LA), an 18-carbon omega-6 polyunsaturated fatty acid, serves as a fundamental precursor for the synthesis of a wide array of signaling molecules. wikipedia.orgnih.gov It is an essential fatty acid for humans, meaning it must be obtained through diet. wikipedia.org In biological systems, LA is primarily derived from the diet, sourced from vegetable oils, nuts, seeds, and meats. nih.gov

The initial step in the biosynthesis of LA itself involves the desaturation of oleic acid (C18:1Δ⁹) by the enzyme Δ12-desaturase, which introduces a second double bond. biologists.comfrontiersin.orgnih.gov This conversion is a critical control point in the production of omega-6 fatty acids. frontiersin.orgnih.gov Once available, this compound can undergo further enzymatic transformations to produce longer-chain polyunsaturated fatty acids. For instance, Δ6-desaturase converts LA into gamma-linolenic acid (GLA), which is then elongated to dihomo-γ-linolenic acid (DGLA), a direct precursor to arachidonic acid (AA). wikipedia.orgresearchgate.net This metabolic cascade highlights the pivotal position of this compound at the head of a significant branch of fatty acid metabolism. wikipedia.orgresearchgate.net

Furthermore, this compound acts as a substrate for several major enzymatic pathways, including those involving lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450 enzymes (CYPs), leading to the generation of a diverse group of bioactive lipid mediators known as oxylipins. nih.govmdpi.commdpi.com

Enzymatic Transformations and Catalysis

The metabolic fate of 9,12-octadecadienoic acid is directed by several key enzyme families, each responsible for producing a distinct set of bioactive metabolites. These enzymatic pathways play crucial roles in cellular signaling and physiological processes.

Lipoxygenases (LOXs) in Oxidative Metabolism

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like this compound. researchgate.netwikipedia.org This process involves the insertion of molecular oxygen into the fatty acid backbone, leading to the formation of hydroperoxy fatty acids. researchgate.net In the case of this compound, LOXs can act at different positions, but the most common products are 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE). wikipedia.orgmdpi.com

These hydroperoxides are often unstable and are subsequently reduced to their corresponding hydroxy derivatives, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE). wikipedia.org Different LOX isoenzymes exhibit distinct substrate preferences and positional specificities. For example, 15-lipoxygenase-1 (15-LOX-1) preferentially metabolizes this compound to 13-S-HODE. nih.gov The specific regio- and stereochemistry of the resulting HODE molecules are critical determinants of their biological activity.

| Enzyme | Primary Product(s) | Subsequent Metabolite(s) |

|---|---|---|

| Lipoxygenases (general) | 9-Hydroperoxyoctadecadienoic acid (9-HPODE), 13-Hydroperoxyoctadecadienoic acid (13-HPODE) | 9-Hydroxyoctadecadienoic acid (9-HODE), 13-Hydroxyoctadecadienoic acid (13-HODE) |

| 15-Lipoxygenase-1 (15-LOX-1) | 13-S-Hydroperoxyoctadecadienoic acid | 13-S-Hydroxyoctadecadienoic acid (13-S-HODE) |

| Linoleate (B1235992) 11-lipoxygenase | (9Z,12Z)-(11S)-11-hydroperoxyoctadeca-9,12-dienoate | - |

Cyclooxygenases (COXs) and Metabolite Formation

Cyclooxygenases (COXs), also known as prostaglandin-endoperoxide synthases, are bifunctional enzymes that catalyze the initial steps in the formation of prostanoids from arachidonic acid. nih.govmdpi.com While arachidonic acid is the preferred substrate, COX enzymes, including COX-1 and COX-2, can also metabolize this compound. nih.govnih.gov

The metabolism of this compound by COX-1 and COX-2 primarily yields 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE). nih.gov This hydroperoxide can then be reduced to 13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE). nih.gov Additionally, COX enzymes can produce 9-hydroxyoctadecadienoic acid (9-HODE) from this compound. mdpi.comuu.nl Studies with sheep vesicular gland microsomes, a rich source of COX-1, have shown the conversion of this compound into a mixture of 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid. gsartor.org

Cytochrome P450 Enzymes (CYPs) in Hydroxylation and Epoxidation

The cytochrome P450 (CYP) superfamily of enzymes represents a major pathway for the metabolism of this compound, leading to the formation of a variety of oxidized metabolites, including hydroxylated and epoxidized products. nih.govmdpi.comdiva-portal.org These reactions are critical for both the generation of signaling molecules and the detoxification of fatty acids. mdpi.comjmb.or.kr

CYP Monooxygenases

CYP monooxygenases catalyze the insertion of one atom of molecular oxygen into the this compound molecule. mdpi.com This can result in two primary types of modifications: hydroxylation and epoxidation.

Hydroxylation: Several CYP isoforms can hydroxylate this compound at various positions. This includes the formation of 11-hydroxyoctadecadienoic acid (11-HODE) and other mid-chain hydroxy metabolites. diva-portal.org For instance, human recombinant CYPs such as CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 have been shown to convert this compound to 11-HODE. uniprot.org CYP4A1, a key PUFA hydroxylase in rats, metabolizes this compound to 18- and 17-hydroxyoctadecadienoic acids (HODEs). mdpi.com Human CYP4A11 also exhibits hydroxylase activity towards this compound. mdpi.com

Epoxidation: CYP epoxygenases catalyze the formation of epoxides at the double bonds of this compound. nih.gov The primary products are 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME). nih.govnih.gov Key human CYP isoforms responsible for this conversion include CYP2C8, CYP2C9, and CYP2J2. nih.govnih.gov These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME). nih.govnih.gov

| CYP Isoform | Primary Reaction Type | Key Metabolite(s) |

|---|---|---|

| CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP3A4 | Hydroxylation | 11-Hydroxyoctadecadienoic acid (11-HODE) |

| CYP2C8, CYP2C9, CYP2J2 | Epoxidation | 9,10-Epoxyoctadecenoic acid (9,10-EpOME), 12,13-Epoxyoctadecenoic acid (12,13-EpOME) |

| CYP4A1 (rat), CYP4A11 (human) | Hydroxylation | 17-Hydroxyoctadecadienoic acid (17-HODE), 18-Hydroxyoctadecadienoic acid (18-HODE) |

Non-Enzymatic Generation Mechanisms

Autoxidation Processes

9,12-Octadecadienoic acid is highly susceptible to non-enzymatic oxidation, a process known as autoxidation, due to the presence of two bis-allylic hydrogen atoms in its structure. rsc.org This spontaneous reaction with molecular oxygen is a major cause of lipid deterioration. jst.go.jp The process is typically initiated by the abstraction of a hydrogen atom, leading to the formation of a lipid radical. This radical then reacts with oxygen to form a peroxyl radical, which can subsequently abstract a hydrogen from another LA molecule, propagating a chain reaction. rsc.org

The primary products of LA autoxidation are a mixture of hydroperoxy-octadeca-dienoic acid (HPODE) isomers. nih.gov These initial products are unstable and can degrade into a variety of secondary oxidation products, including oxo-octadeca-dienoic acid (oxo-ODE) isomers, aldehydes, and other volatile compounds that contribute to rancidity. jst.go.jpnih.gov The autoxidation process can be accelerated by factors such as heat and light. uc.pt The progress of autoxidation can be monitored by measuring the decrease in LA and the simultaneous formation of its oxidation products. nih.gov

Table 4: Major Products of 9,12-Octadecadienoic Acid Autoxidation

| Product Class | Specific Examples | Formation Stage |

|---|---|---|

| Hydroperoxides | Hydroperoxy-octadeca-dienoic acid (HPODE) isomers (c,t and t,t) nih.gov | Primary |

| Keto-dienes | Oxo-octadeca-dienoic acid (oxo-ODE) isomers nih.gov | Secondary (from HPODE degradation) |

| Other Products | Aldehydes, volatile compounds jst.go.jp | Secondary/Tertiary |

Nitric Oxide (NO) and Fatty Acid-Dependent Redox Reactions

Beyond autoxidation, 9,12-octadecadienoic acid can undergo non-enzymatic modification through reactions with nitric oxide (NO) and its derived reactive nitrogen species (RNS). nih.govpnas.org These reactions are significant in biological systems, particularly under conditions of inflammatory stress where both NO and lipid oxidation intermediates are produced at higher rates. pnas.org

The interaction between RNS and LA can lead to the formation of nitrated fatty acids. nih.gov Species such as peroxynitrite (ONOO-), nitrogen dioxide (•NO2), and the nitronium ion (NO2+) can react with LA to yield nitrated products, including 10- and 12-nitro-9,12-octadecadienoic acid, collectively known as nitrothis compound (LNO2). nih.govpnas.orgnih.gov These nitrated derivatives have been identified in human plasma and cell membranes and are considered bioactive signaling mediators. pnas.org The mechanism of formation involves either the addition of nitrogen dioxide to a double bond or hydrogen atom abstraction followed by reaction with RNS. nih.gov The presence of oxygen can influence the product profile, favoring the formation of allylic hydroperoxides in some conditions.

Table 5: Products of Nitric Oxide-Dependent Reactions with 9,12-Octadecadienoic Acid

| Reactive Nitrogen Species | Key Products | Biological Significance |

|---|---|---|

| Peroxynitrite (ONOO-) | Nitrothis compound (LNO2) isomers nih.gov | Cell signaling mediators nih.govpnas.org |

| Nitrogen Dioxide (•NO2) | Nitrothis compound (LNO2) isomers nih.gov | Formed during inflammation pnas.org |

| Nitronium Ion (NO2+) | Nitrothis compound (LNO2) isomers nih.gov | Potent nitrating agent |

Metabolic Fates and Catabolism

Once formed or ingested, 9,12-octadecadienoic acid can follow several metabolic routes. A primary fate for fatty acids is catabolism for energy production. medbullets.comcambridge.org In hepatocytes and myocytes, LA can be broken down through β-oxidation, a process that occurs in the mitochondria to generate acetyl-CoA, which then enters the citric acid cycle. medbullets.com Studies have shown that a significant portion of dietary polyunsaturated fatty acids is directed towards catabolism via β-oxidation. cambridge.org

Besides catabolism, LA can be anabolically processed. It can be transported into cells and converted into other fatty acids. nih.gov For example, in the human colon, gut bacteria can metabolize LA into conjugated this compound (CLA) isomers, such as cis-9,trans-11-18:2, and subsequently to vaccenic acid. asm.org In the yeast Saccharomyces cerevisiae, LA supplementation has been shown to increase glucose consumption and ethanol (B145695) production, indicating a significant impact on primary carbon metabolism. nih.gov This organism can also convert LA into other fatty acids. nih.govresearchgate.net Finally, LA can be incorporated and deposited into tissue lipids, contributing to the composition of cell membranes and lipid stores. cambridge.org

Beta-Oxidation Pathways

Beta-oxidation is the primary catabolic process for breaking down fatty acids to produce energy. wikipedia.org This process occurs within the mitochondria and peroxisomes, systematically shortening the fatty acid chain by two carbons in each cycle to generate acetyl-CoA, NADH, and FADH₂. wikipedia.org For polyunsaturated fatty acids like 9,12-octadecadienoic acid, the standard beta-oxidation pathway requires additional enzymatic steps to handle the cis double bonds, which are not substrates for the typical acyl-CoA dehydrogenase. wikipedia.orgeagri.org

The beta-oxidation of this compound proceeds normally until the double bonds are encountered. The process involves the following key steps:

Activation : this compound is first activated to linoleoyl-CoA in the cytoplasm.

Mitochondrial Transport : The activated fatty acid is transported into the mitochondrial matrix.

Standard Beta-Oxidation Cycles : The pathway proceeds as usual for the saturated portion of the fatty acid chain.

Isomerization and Reduction : When a cis-Δ³ or cis-Δ⁴ double bond is formed, which cannot be processed by enoyl-CoA hydratase, auxiliary enzymes are required. wikipedia.org An isomerase, such as enoyl-CoA isomerase, converts the cis double bond into a trans configuration, allowing beta-oxidation to continue. eagri.org For the second double bond, a 2,4-dienoyl-CoA reductase is also necessary to reduce the conjugated diene intermediate, enabling the cycle to proceed to completion. wikipedia.orgeagri.org

In the yeast Yarrowia lipolytica, genes involved in peroxisomal β-oxidation, such as those encoding acyl-CoA oxidases (POX genes) and peroxisome biogenesis factors (PEX genes), have been identified as key regulators in the degradation of this compound. acs.org

Conversion to Hydroxyl and Keto Metabolites

9,12-Octadecadienoic acid is a substrate for various oxygenating enzymes, leading to the formation of hydroxyl and keto derivatives known collectively as oxidized this compound metabolites (OXLAMs). nih.gov These metabolites are bioactive molecules implicated in a wide range of cellular processes. The primary enzymes involved are lipoxygenases (LOXs), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases. nih.govwikipedia.org

The initial step is the formation of hydroperoxy-octadecadienoic acids (HpODEs), which are then rapidly reduced to their more stable hydroxy-octadecadienoic acid (HODE) counterparts. nih.govresearchgate.net These HODEs can be further oxidized to form keto-octadecadienoic acids (oxo-ODEs). wikipedia.orgresearchgate.net

9-Hydroxyoctadecadienoic acid (9-HODE) and 9-oxo-octadecadienoic acid (9-oxo-ODE) : These metabolites are formed via the action of enzymes like COX-1, COX-2, and certain cytochrome P450s. wikipedia.org COX enzymes predominantly produce the 9(R)-HODE stereoisomer. wikipedia.org 9-HODE can then be metabolized to 9-oxo-ODE by hydroxy-fatty-acid dehydrogenases. wikipedia.org

13-Hydroxyoctadecadienoic acid (13-HODE) and 13-oxo-octadecadienoic acid (13-oxo-ODE) : 15-lipoxygenase (15-LOX) is a key enzyme in the synthesis of 13-HODE from this compound. nih.gov COX enzymes also produce 13-HODE, primarily the (S) stereoisomer. wikipedia.org Similar to its 9-positional isomer, 13-HODE is a precursor to 13-oxo-ODE, a conversion catalyzed by hydroxy fatty acid dehydrogenase. wikipedia.orgmdpi.com

The enzymatic and non-enzymatic oxidation of this compound produces a complex mixture of these metabolites. nih.govresearchgate.net

Table 1: Key Hydroxyl and Keto Metabolites of 9,12-Octadecadienoic Acid

| Metabolite Name | Abbreviation | Molecular Formula | Molar Mass (g/mol) | Precursor | Key Synthesizing Enzymes |

|---|---|---|---|---|---|

| 9-Hydroxyoctadecadienoic acid | 9-HODE | C18H32O3 | 296.44 | 9-HpODE | COX-1, COX-2, Cytochrome P450 wikipedia.org |

| 13-Hydroxyoctadecadienoic acid | 13-HODE | C18H32O3 | 296.44 | 13-HpODE | 15-LOX, COX-1, COX-2 wikipedia.orghmdb.catargetmol.com |

| 9-oxo-octadecadienoic acid | 9-oxo-ODE / 9-KODE | C18H30O3 | 294.429 | 9-HODE | Hydroxy-fatty-acid dehydrogenase wikipedia.orgfoodb.ca |

| 13-oxo-octadecadienoic acid | 13-oxo-ODE / 13-KODE | C18H30O3 | 294.43 | 13-HODE | Hydroxy-fatty-acid dehydrogenase wikipedia.orgmdpi.com |

Formation of Epoxide Products

Another significant metabolic pathway for 9,12-octadecadienoic acid is epoxidation, where one of the double bonds is converted into an epoxide ring. This reaction is primarily catalyzed by cytochrome P450 epoxygenases. wikipedia.org The resulting products are known as epoxyoctadecenoic acids (EpOMEs).

Vernolic Acid (12,13-EpOME) : Also known as leukotoxin B, vernolic acid is formed by the epoxidation of the C12-C13 double bond of this compound. wikipedia.org In mammals, this conversion is carried out by CYP epoxygenase enzymes. wikipedia.org

Coronaric Acid (9,10-EpOME) : Also referred to as leukotoxin, coronaric acid results from the epoxidation of the C9-C10 double bond. wikipedia.orgwikipedia.org Cytochrome P450 enzymes also catalyze this transformation. wikipedia.org Studies with specific P450 isoforms have shown they can epoxidize both double bonds in this compound, producing a mixture of vernolic and coronaric acids. nih.gov

These epoxide products can also be formed non-enzymatically through autoxidation when this compound is exposed to oxygen. wikipedia.org

Table 2: Epoxide Products of 9,12-Octadecadienoic Acid

| Product Name | Systematic Name | Molecular Formula | Molar Mass (g/mol) | Key Synthesizing Enzymes |

|---|---|---|---|---|

| Vernolic Acid | 12,13-epoxy-cis-9-octadecenoic acid | C18H32O3 | 296.451 wikipedia.org | Cytochrome P450 epoxygenases wikipedia.orgwikipedia.org |

| Coronaric Acid | 9,10-epoxy-12Z-octadecenoic acid | C18H32O3 | 296.451 wikipedia.org | Cytochrome P450 epoxygenases wikipedia.org |

Dimerization Pathways of 9,12-Octadecadienoic Acid

Dimerization represents a pathway where two fatty acid molecules link to form a larger structure. Dimeric fatty acids can be generated from 9,12-octadecadienoic acid through several mechanisms. mdpi.com These pathways are relevant in both industrial processes, such as the production of biodegradable plastics and lubricants, and biological systems, particularly under conditions of oxidative stress. mdpi.com

The primary routes for dimerization include:

Diels-Alder Reactions : This type of cycloaddition reaction can occur between a conjugated diene (like conjugated this compound) and another unsaturated fatty acid, forming a six-membered ring structure. mdpi.comnih.gov However, this is not considered the main pathway for the dimerization of non-conjugated this compound without a catalyst. nih.gov

Reactions of Oxidized Intermediates : A more common pathway involves the secondary reactions of oxidized fatty acids. mdpi.com Oxidative processes can generate reactive intermediates, such as radicals or hydroxylated fatty acids. mdpi.com These reactive species can then react with other fatty acid molecules to form dimers through ester or ether linkages. mdpi.com For instance, hydroxylated fatty acids can react with the carboxylic acid group of another molecule to form an ester-linked dimer. mdpi.com The ozonolysis of this compound can also lead to reactive Criegee intermediates, which are known to participate in dimer formation. rsc.org

Clay catalysts, such as montmorillonite, are often used in industrial settings to facilitate the dimerization of fatty acids like oleic and this compound at high temperatures. nih.gov

Molecular Mechanisms of Action and Cellular Interactions

Interaction with Cell Membranes

9,12-Octadecadienoic acid, commonly known as linoleic acid (LA), is a polyunsaturated fatty acid that plays a crucial role in the structure and function of biological membranes. As a key component of phospholipids (B1166683), LA is integrated into the cell membrane, where it influences the membrane's biophysical properties. tandfonline.comresearchgate.net The degree of unsaturation of fatty acids within the membrane is a primary determinant of membrane fluidity. tandfonline.com

Studies have shown that the incorporation of this compound into cell membranes increases their fluidity. diabetesjournals.orgnih.gov For instance, research on Friend erythroleukemia cells demonstrated that when grown in media enriched with linoleate (B1235992), the polyunsaturated fatty acid component of their microsomal phospholipids rose to 52%, resulting in more fluid membranes compared to control cells. diabetesjournals.org Similarly, in differentiated human neuroblastoma (SH-SY5Y) cells, while this compound (with two double bonds) did not significantly alter membrane fluidity on its own, fatty acids with four or more double bonds did increase membrane fluidity. nih.gov This suggests that the impact on membrane fluidity is dependent on the degree of unsaturation. tandfonline.comnih.gov

The fluidity of the cell membrane, in turn, can modulate the function of membrane-associated proteins and cellular processes. tandfonline.comnih.gov Alterations in the fatty acid composition of membranes can affect the activity of enzymes and the function of receptors embedded within the membrane. diabetesjournals.orgnih.gov The dynamic nature of the membrane, influenced by fatty acids like this compound, is therefore essential for various cellular functions, including signaling and transport.

Modulation of Intracellular Signaling Pathways

9,12-Octadecadienoic acid and its derivatives are potent signaling molecules that can modulate a variety of intracellular signaling pathways, influencing processes such as inflammation, cell proliferation, and gene expression. frontiersin.orgmdpi.com

Receptor Binding and Downstream Effects

This compound can bind to and modulate the activity of several cell surface and intracellular receptors. It has been identified as a ligand for the free fatty acid receptor GPR40 (also known as FFAR1), a G protein-coupled receptor that mediates inflammatory responses. nih.gov In bovine neutrophils, this compound has been shown to induce intracellular calcium mobilization through the activation of phospholipase C (PLC). frontiersin.org It also triggers the phosphorylation of key signaling proteins such as ERK1/2, p38 MAPK, and Akt. frontiersin.org

Furthermore, this compound has been found to interfere with the binding of ligands to other receptors, such as the adenosine (B11128) A1 receptor, where it acts as a noncompetitive inhibitor. nih.govacs.org In the context of viral entry, this compound can bind to a hydrophobic pocket in the spike glycoprotein (B1211001) of SARS-CoV-2, stabilizing a non-infectious conformation of the protein and thereby interfering with viral entry into host cells. nih.gov

cGMP-Dependent and cGMP-Independent Signaling

Nitrated derivatives of this compound (nitro-linoleic acid or LNO2) are recognized as important signaling molecules that can act through both cyclic guanosine (B1672433) monophosphate (cGMP)-dependent and independent pathways. pnas.orgnih.gov LNO2 can induce vessel relaxation, a process that is partially mediated by cGMP-dependent mechanisms. pnas.org In platelets, LNO2 inhibits aggregation by modulating cAMP-dependent pathways. pnas.org

Conversely, in neutrophils, LNO2 exerts its inhibitory effects on functions like degranulation and superoxide (B77818) formation through cGMP-independent mechanisms. pnas.org Studies have also shown that neuroprotection following cardiac arrest may involve both cGMP-dependent and cGMP-independent signaling pathways initiated by nitro-conjugated this compound. researchgate.net This dual signaling capability highlights the versatility of this compound derivatives in cellular regulation. pnas.orgnih.gov

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

This compound and its conjugated isomers (CLA) are well-established ligands and activators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a central role in the regulation of lipid metabolism and inflammation. researchgate.netpnas.orgpurdue.edu Both PPARα and PPARγ can be directly activated by this compound. pnas.orgpnas.org

Different isomers of CLA exhibit varying affinities and efficacies for PPAR subtypes. For instance, the cis-9, trans-11 CLA isomer is a potent activator of mouse PPARγ, while other isomers also demonstrate the ability to bind and activate PPARs. researchgate.netpurdue.edu The activation of PPARs by this compound and its derivatives can occur at physiologically relevant concentrations. pnas.orgpnas.org For example, nitrothis compound (LNO2) has been identified as a potent endogenous ligand for PPARγ, with a binding affinity (Ki) of approximately 133 nM. pnas.org

The interaction between this compound and PPARs is a key mechanism through which it exerts its biological effects, including the regulation of gene expression related to lipid homeostasis and inflammatory responses. researchgate.netpnas.org

Table 1: Activation of PPAR Subtypes by this compound Derivatives

| Compound | PPAR Subtype Activated | Potency/Affinity | Cell/System Studied | Reference |

|---|---|---|---|---|

| This compound | PPARα, PPARγ | IC50 in the 2-20 μM range | GST-xPPARα and GST-xPPARγ | pnas.org |

| Nitrothis compound (LNO2) | PPARγ, PPARα, PPARδ | Ki ≈ 133 nM for PPARγ | CV-1 cells | pnas.org |

| cis-9, trans-11 CLA | PPARγ | Most efficacious activator among CLAs tested | CV-1 cells with mouse PPARγ | purdue.edu |

| cis-9, trans-11 CLA | PPARα | Ki = 140 nM | Human PPARα | purdue.edu |

| trans-10, cis-12 CLA | PPARα | Ki > 140 nM | Human PPARα | purdue.edu |

This table is not exhaustive and represents selected findings.

Modulation of Gene Expression (e.g., PPAR-gamma)

The activation of PPARs by 9,12-octadecadienoic acid and its metabolites directly leads to the modulation of target gene expression. researchgate.netpnas.org PPARs function by forming heterodimers with the retinoid X receptor (RXR) and binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes. pnas.org

Studies have demonstrated that conjugated this compound (CLA) can upregulate the expression of the PPARγ gene itself in non-small cell lung cancer cell lines. nih.gov This suggests a potential positive feedback loop where CLA not only activates the PPARγ protein but also enhances its expression. In dairy ewes, however, the trans-10, cis-12 isomer of CLA was found to downregulate the expression of genes involved in lipogenesis, and this effect was not overcome by a PPARγ agonist, indicating that in some contexts, the effects of CLA on gene expression can be independent of the PPARγ pathway. nih.gov

Furthermore, nitrothis compound has been shown to potently regulate the expression of multiple PPARγ target genes, including those involved in inflammation and cell differentiation. pnas.org For example, it induces the expression of the scavenger receptor CD36 in macrophages in a PPARγ-dependent manner. pnas.org

Eicosanoid Activity Modulation

9,12-Octadecadienoic acid is a precursor for the synthesis of arachidonic acid (AA), which is a key substrate for the production of eicosanoids, a class of potent signaling molecules that includes prostaglandins (B1171923), leukotrienes, and thromboxanes. nih.govresearchgate.net These molecules are critical mediators of inflammation. researchgate.netelsevier.es

The metabolism of this compound can influence the profile of eicosanoids produced. This compound can be metabolized by lipoxygenase (LOX) enzymes to produce compounds like 13-hydroxyoctadecadienoic acid (13-HODE). elsevier.es Conjugated this compound (CLA) has been shown to modulate eicosanoid production by inhibiting the activity or expression of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. frontiersin.org This can lead to a reduction in the production of pro-inflammatory eicosanoids derived from arachidonic acid. frontiersin.org

For instance, in cystic fibrosis airway cells, supplementation with this compound led to increased production of the eicosanoids PGE2 and PGF2α in response to bacterial challenge. nih.gov This highlights how the availability of this compound can directly impact the inflammatory response by altering the balance of eicosanoid signaling molecules.

Tumor Necrosis Factor-Alpha (TNF-α) Activity

9,12-Octadecadienoic acid and its derivatives have demonstrated the ability to modulate the activity of Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine. Research indicates that the dimer of 9,12-Octadecadienoic acid possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α. In vitro studies have shown that treatment with this dimer leads to a decrease in the expression of other inflammatory mediators, suggesting its potential as an anti-inflammatory agent.

Furthermore, a derivative of 9,12-octadecadienoic acid, 13-KODE, has been shown to suppress the expression of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.comresearchgate.net This suppression occurs at both the mRNA and protein levels, indicating that 13-KODE can effectively reduce the inflammatory response triggered by LPS. mdpi.comresearchgate.net Conversely, some studies on conjugated linoleic acids (CLA), which are isomers of octadecadienoic acid, have shown an increase in TNF-α production in certain cell models, suggesting that the specific isomer and cellular context are crucial determinants of the inflammatory response. oup.come-jvc.org

Heme Oxygenase 1 (HO-1) Induction and Related Protective Responses

Heme oxygenase-1 (HO-1) is a vital enzyme that is upregulated in response to oxidative stress and inflammation, playing a protective role in cells. nih.govpnas.org Nitrated derivatives of 9,12-octadecadienoic acid, such as nitrothis compound (LNO2), are potent inducers of HO-1 expression in endothelial cells. nih.gov This induction is a significant part of the cellular adaptive response to inflammatory mediators. nih.gov The upregulation of HO-1 by LNO2 is substantial, with studies showing a significant increase in both HO-1 mRNA and protein levels. nih.gov This induction is believed to be a key mechanism through which nitroalkenes exert their anti-inflammatory effects. nih.govpnas.org

The induction of HO-1 is not limited to nitrated derivatives. Other oxidized derivatives of this compound, such as 13-HPODE, are also known to induce HO-1 expression. pnas.org The protective effects of HO-1 are mediated through the degradation of heme and the production of beneficial byproducts. pnas.orgnih.govmdpi.com

The induction of HO-1 is often associated with the simultaneous up-regulation of the cell-cycle regulatory protein p21. pnas.org This protein is known to mediate anti-apoptotic signaling during oxidative injury, further contributing to the protective effects observed with HO-1 induction. pnas.org Studies on conjugated this compound (CLA) isomers have also demonstrated an up-regulation of p21, which is linked to the inhibition of cancer cell proliferation. mdpi.com For instance, the t10, c12-CLA isomer has been shown to increase the expression of p21, leading to a halt in the cell cycle progression of prostate cancer cells. mdpi.com Similarly, in ovarian cancer cells, CLA treatment led to an increase in p21 levels, suggesting a p53-independent mechanism of cell cycle arrest. scirp.org However, the effect of 9,12-octadecadienoic acid on p21 can be influenced by other dietary factors, as some studies have shown that its effect on p21 expression and subsequent apoptosis can be either chemoprotective or chemopromotive depending on the dietary lipid source. oup.com

The enzymatic activity of HO-1 results in the breakdown of heme into equimolar amounts of carbon monoxide (CO), biliverdin (B22007), and iron. pnas.orgnih.govmdpi.com Biliverdin is subsequently converted to bilirubin (B190676) by the enzyme biliverdin reductase. pnas.orgnih.gov These degradation products are not mere byproducts but are active signaling molecules with their own protective functions. pnas.orgnih.govmdpi.com

Carbon Monoxide (CO): This gaseous molecule has anti-inflammatory, anti-apoptotic, and vasodilatory properties. pnas.orgnih.gov It can suppress the production of pro-inflammatory cytokines and is a key mediator of the anti-inflammatory effects of HO-1. ahajournals.org

Biliverdin and Bilirubin: Both of these porphyrin metabolites are potent antioxidants that can scavenge reactive oxygen species, thereby protecting cells from oxidative damage. pnas.orgnih.gov

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a target protein. texilajournal.com This in silico approach is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. texilajournal.comunpatti.ac.id

In Silico Approaches for Target Identification

In silico molecular docking studies have been employed to investigate the binding properties of 9,12-octadecadienoic acid with various protein targets. These studies help in identifying potential molecular targets and predicting the biological activity of the compound. texilajournal.comunpatti.ac.id

For instance, molecular docking analysis has been used to study the interaction of 9,12-octadecadienoic acid with caspase-3, an enzyme central to apoptosis. texilajournal.comtexilajournal.com The results from these studies suggest that 9,12-octadecadienoic acid can interact with the active site of caspase-3, indicating its potential to modulate apoptosis. texilajournal.com The binding is characterized by non-covalent hydrogen bond interactions with specific amino acid residues in the active site of the protein. texilajournal.com

Another study used molecular docking to evaluate the interaction of 9,12-octadecadienoic acid with the tyrosinase enzyme, suggesting its potential role in modulating melanin (B1238610) synthesis. mdpi.com Furthermore, in silico analyses have explored its binding to proteins involved in diabetic pathways and antibacterial targets like penicillin-binding proteins. unpatti.ac.idiosrjournals.org

Molecular Docking Studies of 9,12-Octadecadienoic Acid

| Target Protein | Potential Biological Effect | Key Interacting Residues | Reference |

|---|---|---|---|

| Caspase-3 | Apoptosis | Ala 162, Ser 120, Gly 122, His 121, Asn 208, Phe 250, Ser 249, Trp 214, Ser 251, Tyr 204, Trp 206, Cys 163, Phe 256, Ser 205, Arg 207, Gln 161, Arg 64 | texilajournal.com |

| Tyrosinase | Melanin Synthesis | Not specified | mdpi.com |

| Penicillin-Binding Protein 3 (PBP3) | Antibacterial | Not specified | unpatti.ac.id |

Prediction of Gene Expression Regulation

Computational models are being developed to predict how the binding of regulatory proteins to DNA influences gene expression. plos.org While direct large-scale studies predicting gene expression regulation by 9,12-octadecadienoic acid are emerging, the compound's known interactions with transcription factors and signaling pathways provide a basis for such predictions.

For example, the induction of HO-1 by derivatives of 9,12-octadecadienoic acid is a clear instance of gene expression regulation. nih.gov This process is primarily transcriptional, meaning the compound influences the rate at which the HO-1 gene is transcribed into mRNA. nih.govpnas.org Similarly, the observed up-regulation of p21 is another example of gene expression modulation. mdpi.comscirp.org

Studies using Caenorhabditis elegans as a model organism have shown that 9,12-octadecadiynoic acid can regulate the expression of genes involved in serotonergic neurotransmission and antioxidant defense, such as mod-1, sod-1, and sod-3. nih.govnih.gov These findings demonstrate the potential of this fatty acid to influence complex biological processes through the regulation of specific gene networks. nih.govnih.gov

Predicted Gene Expression Regulation by 9,12-Octadecadienoic Acid and its Derivatives

| Gene | Biological Process | Effect | Reference |

|---|---|---|---|

| HMOX1 (HO-1) | Oxidative Stress Response, Inflammation | Upregulation | nih.govpnas.org |

| CDKN1A (p21) | Cell Cycle Control, Apoptosis | Upregulation | mdpi.comscirp.org |

| TNF-α | Inflammation | Downregulation (by 13-KODE) | mdpi.comresearchgate.net |

| mod-1 | Serotonergic Neurotransmission | Upregulation (at low concentrations) | nih.govnih.gov |

| sod-1, sod-3 | Antioxidant Defense | Upregulation (at low concentrations) | nih.govnih.gov |

Cellular Uptake and Transport Mechanisms

The transport of 9,12-Octadecadienoic acid, an essential long-chain fatty acid, from the bloodstream into the cell is a complex, protein-facilitated process crucial for metabolic homeostasis and cellular signaling. nih.gov While passive diffusion across the plasma membrane can occur, the primary route of entry is mediated by a specific set of transport proteins that ensure efficient uptake and delivery. researchgate.netjpp.krakow.pl This multi-step mechanism involves dissociation from albumin in the circulation, translocation across the cell membrane by transporters, and subsequent intracellular trafficking. researchgate.netjpp.krakow.pl

Several families of membrane-bound proteins are pivotal in transporting 9,12-Octadecadienoic acid across the plasma membrane. These include the fatty acid translocase (FAT/CD36), various members of the fatty acid transport protein (FATP) family (also known as Solute Carrier Family 27, SLC27), and plasma membrane-associated fatty acid-binding proteins (FABPpm). jpp.krakow.plnih.gov FAT/CD36 is highly expressed in tissues with high fatty acid metabolism, such as muscle and adipose tissue, and facilitates the uptake of long-chain fatty acids. nih.govcerealsgrains.org FATPs are particularly notable as they possess a dual function: they not only transport fatty acids but also exhibit acyl-CoA synthetase activity. nih.govresearchgate.net This enzymatic function rapidly converts the incoming 9,12-Octadecadienoic acid into its acyl-CoA form, effectively trapping it within the cell and preventing its efflux. nih.govresearchgate.net